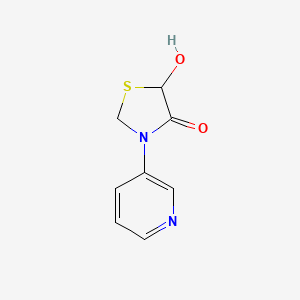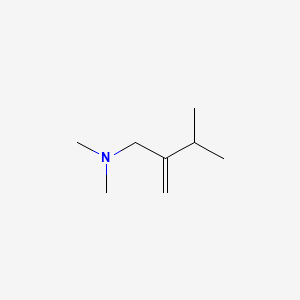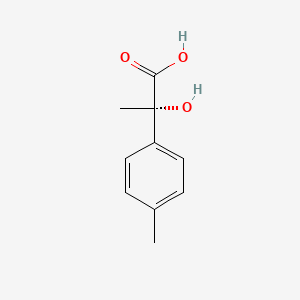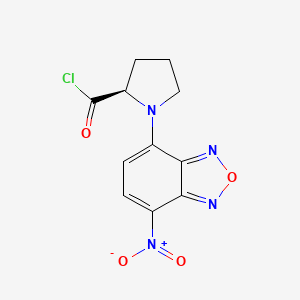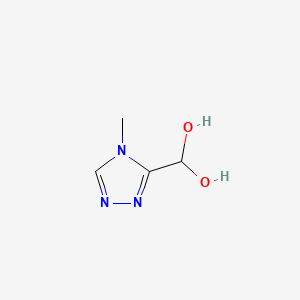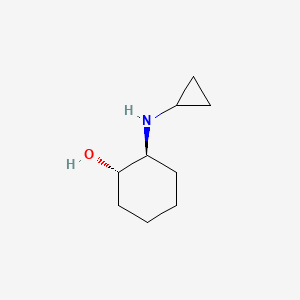![molecular formula C8H10N2O B574877 (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine CAS No. 174469-07-9](/img/structure/B574877.png)
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine” is a chemical compound with the molecular formula C8H10N2O . It is a white to yellow solid at room temperature . The compound is part of the class of organic compounds known as aralkylamines .
Synthesis Analysis
The synthesis of similar compounds, such as 2,3-dihydrofuro[2,3-b]pyridine derivatives, has been achieved through double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . Another approach involves KOH-catalyzed reactions between readily available N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines .Molecular Structure Analysis
The InChI code for the compound is 1S/C8H9NO2/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-3,6,10H,4-5H2 . This indicates the presence of a pyridine ring fused with a dihydrofuran ring .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid at room temperature . It has a molecular weight of 151.16 .Scientific Research Applications
Chemical Synthesis and Molecular Structure :
- The reaction between 2,3-dibromonaphthalene-1,4-dione with pyridyl amines led to products that can effectively detect Hg and Ni ions, indicating potential use in ion detection and environmental monitoring (Aggrwal et al., 2021).
- Synthesis of 3-aminomethyl pyridine derivatives showed anticonvulsant activity, suggesting potential medicinal applications (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging :
- Iron(III) complexes involving pyridinyl methanamine derivatives displayed photocytotoxicity in red light, indicating potential for photodynamic therapy in cancer treatment (Basu et al., 2014).
- Another study on Iron(III) complexes showed enhanced cellular uptake and remarkable photocytotoxicity, reinforcing its potential in photodynamic therapy and cancer research (Basu et al., 2015).
Catalytic Applications :
- Palladacycles derived from pyridinyl methanamine showed good catalytic activity, suggesting applications in catalysis (Roffe et al., 2016).
Antiosteoclast Activity :
- Compounds synthesized from pyridinyl methanamine showed moderate to high antiosteoclast activity, indicating potential therapeutic applications for bone-related diseases (Reddy et al., 2012).
Drug Development and Organic Chemistry :
- The use of the hexahydro-2H-thieno[2,3-c]pyrrole scaffold in drug development was explored, with practical syntheses developed based on [3 + 2] cycloaddition reactions (Yarmolchuk et al., 2011).
- Ligand exchange and spin state equilibria studies of Fe(II) complexes offer insights into molecular interactions and potential applications in molecular biology or materials science (Draksharapu et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-3-6-5-11-8-4-10-2-1-7(6)8/h1-2,4,6H,3,5,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBCAYWMCFSGNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=NC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Aminopropyl)amino]benzoic acid](/img/structure/B574794.png)
